molecular formula C12H20O3 B1583353 n-Octylsuccinic anhydride CAS No. 4200-92-4

n-Octylsuccinic anhydride

Cat. No.: B1583353
CAS No.: 4200-92-4
M. Wt: 212.28 g/mol
InChI Key: OAJCSERLBQROJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Octylsuccinic anhydride is an organic compound with the molecular formula C12H20O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an octyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

n-Octylsuccinic anhydride plays a significant role in biochemical reactions, particularly in the modification of biomolecules through acylation. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with hydroxyl and amino groups. This interaction can alter the structure and function of the biomolecules, leading to changes in their biochemical properties . For example, this compound can react with hydroxyl groups in cellulose to form ester bonds, resulting in modified cellulose with increased hydrophobicity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modify the surface properties of cells by reacting with cell membrane components, leading to changes in cell signaling pathways and gene expression . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These changes can impact cell function and overall cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through acylation reactions. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation, depending on the specific interaction . For instance, this compound can inhibit the activity of certain enzymes by modifying their active sites, thereby preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to moisture and high temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting metabolic activity . At high doses, this compound can exhibit toxic effects, including cellular damage, enzyme inhibition, and adverse effects on organ function . It is essential to determine the appropriate dosage to avoid toxicity and achieve the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can participate in acylation reactions, leading to the formation of modified biomolecules with altered metabolic properties . For example, this compound can modify fatty acids and other lipids, affecting their metabolic flux and levels of metabolites . These interactions can influence overall metabolic activity and energy production in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake and distribution within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, where it participates in protein modification and lipid metabolism . Its localization can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Octylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with octanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride. The reaction can be represented as follows:

Succinic Anhydride+Octanoln-Octylsuccinic Anhydride+Water\text{Succinic Anhydride} + \text{Octanol} \rightarrow \text{this compound} + \text{Water} Succinic Anhydride+Octanol→n-Octylsuccinic Anhydride+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of deep eutectic solvents as reaction media. This method is advantageous due to its simplicity, mild reaction conditions, and high yield. The reaction is typically carried out at a temperature of 80°C for about 1 hour .

Chemical Reactions Analysis

Types of Reactions: n-Octylsuccinic anhydride undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

    Hydrolysis: Reacts with water to form carboxylic acids.

Common Reagents and Conditions:

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.

    Amidation: Amines and mild heating are typically required.

    Hydrolysis: Water and mild acidic or basic conditions are used.

Major Products:

    Esterification: Produces esters and water.

    Amidation: Produces amides and water.

    Hydrolysis: Produces carboxylic acids.

Scientific Research Applications

n-Octylsuccinic anhydride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • n-Octenylsuccinic anhydride
  • n-Dodecylsuccinic anhydride
  • n-Hexadecylsuccinic anhydride

Comparison: n-Octylsuccinic anhydride is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to n-octenylsuccinic anhydride, it lacks the double bond, making it more stable. Compared to n-dodecylsuccinic anhydride and n-hexadecylsuccinic anhydride, it has a shorter alkyl chain, which can influence its solubility and reactivity in different solvents and reaction conditions .

Properties

IUPAC Name

3-octyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJCSERLBQROJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884045
Record name 2,5-Furandione, dihydro-3-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4200-92-4
Record name Dihydro-3-octyl-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4200-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, dihydro-3-octyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4200-92-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Furandione, dihydro-3-octyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Furandione, dihydro-3-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-3-octylfuran-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Octylsuccinic anhydride
Reactant of Route 2
Reactant of Route 2
n-Octylsuccinic anhydride
Reactant of Route 3
n-Octylsuccinic anhydride
Reactant of Route 4
n-Octylsuccinic anhydride
Reactant of Route 5
n-Octylsuccinic anhydride
Reactant of Route 6
n-Octylsuccinic anhydride
Customer
Q & A

Q1: How does n-Octylsuccinic Anhydride interact with nanocellulose to modify its properties?

A1: this compound reacts with the hydroxyl groups present on the surface of nanocellulose. [] This reaction leads to the grafting of hydrophobic octyl groups onto the nanocellulose backbone. This grafting process increases the hydrophobicity of the nanocellulose, as evidenced by changes in contact angle measurements. [] Increased hydrophobicity can improve the compatibility of nanocellulose with hydrophobic polymers in composite materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.